4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine-1-carbonyl intermediate, which is then reacted with a morpholine derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperidine and morpholine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)methyl]piperidine: This compound lacks the morpholine ring but shares the fluorophenylmethyl group.
2-(Piperidine-1-carbonyl)morpholine: This compound lacks the fluorophenylmethyl group but retains the piperidine-1-carbonyl and morpholine rings.
Uniqueness
4-[(4-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its ability to interact with aromatic residues, while the piperidine and morpholine rings provide additional sites for hydrogen bonding and other interactions.
This compound’s unique structure makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H23FN2O2 |
---|---|
Molecular Weight |
306.37 g/mol |
IUPAC Name |
[4-[(4-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23FN2O2/c18-15-6-4-14(5-7-15)12-19-10-11-22-16(13-19)17(21)20-8-2-1-3-9-20/h4-7,16H,1-3,8-13H2 |
InChI Key |
LBFCVWUUKXHVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.